molecular formula C7H13Cl2N3 B15298507 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B15298507
M. Wt: 210.10 g/mol
InChI Key: WVLUFYZHJIPQMR-UHFFFAOYSA-N
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Description

5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound that features a pyrrolidine ring fused to an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with imidazole derivatives under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow microreactors, which offer advantages in terms of safety, sustainability, and ease of automation. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds .

Scientific Research Applications

5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

5-pyrrolidin-2-yl-1H-imidazole;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(9-3-1)7-4-8-5-10-7;;/h4-6,9H,1-3H2,(H,8,10);2*1H

InChI Key

WVLUFYZHJIPQMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=CN2.Cl.Cl

Origin of Product

United States

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